molecular formula C17H14IN3O B287164 N-(4-iodophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-iodophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287164
M. Wt: 403.22 g/mol
InChI Key: FPLWBVGVAJVVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as Iodozilpyrazole (IZP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IZP is a pyrazole derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In We will also list future directions for further research on IZP.

Mechanism of Action

The mechanism of action of IZP involves its ability to inhibit the activity of specific enzymes and proteins that are involved in various cellular processes. For example, IZP has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. IZP has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IZP have been extensively studied. IZP has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. In addition, IZP has been shown to have neuroprotective effects, as it can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of IZP for lab experiments is that it has a high purity, which makes it easier to study its effects on cells and tissues. In addition, IZP has been shown to have low toxicity, which makes it a safer compound to work with compared to other anticancer drugs. However, one limitation of IZP is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on IZP could focus on its potential use in combination with other anticancer drugs to enhance their efficacy and reduce their toxicity. In addition, further studies could explore the potential use of IZP in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of specific proteins. Furthermore, studies could explore the potential use of IZP as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.

Synthesis Methods

The synthesis of IZP involves the reaction of 4-iodoaniline with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields IZP as a white solid with a purity of over 95%.

Scientific Research Applications

IZP has been shown to have potential therapeutic properties in various scientific research studies. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. IZP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.

properties

Product Name

N-(4-iodophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C17H14IN3O

Molecular Weight

403.22 g/mol

IUPAC Name

N-(4-iodophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14IN3O/c1-12-16(11-19-21(12)15-5-3-2-4-6-15)17(22)20-14-9-7-13(18)8-10-14/h2-11H,1H3,(H,20,22)

InChI Key

FPLWBVGVAJVVCN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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